6-(1-(ethylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-(ethylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline, commonly known as ETP-46464, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Wirkmechanismus
Target of action
Without specific studies, it’s hard to identify the exact targets of this compound. Both quinoxaline and thiophene moieties are known to interact with various biological targets due to their wide range of physicochemical properties .
Mode of action
The mode of action would depend on the specific biological target. Quinoxaline derivatives have been shown to interact with DNA, inhibit enzymes, and modulate various receptors . Thiophene derivatives also exhibit diverse biological activities, including anti-inflammatory and antimicrobial effects .
Biochemical pathways
Again, without specific studies, it’s difficult to determine the exact biochemical pathways this compound affects. Compounds containing quinoxaline and thiophene moieties have been found to affect a variety of biochemical pathways, depending on their specific targets .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ETP-46464 is its specificity for MELK, which reduces the risk of off-target effects. However, ETP-46464 has relatively low solubility in water, which can make it difficult to administer in animal studies. Additionally, the optimal dosage and treatment regimen for ETP-46464 have not yet been established.
Zukünftige Richtungen
There are several potential future directions for research on ETP-46464. One area of interest is the development of more potent and selective MELK inhibitors. Additionally, the combination of ETP-46464 with other anti-cancer agents may enhance its efficacy. Finally, further studies are needed to determine the optimal dosage and treatment regimen for ETP-46464 in animal models and humans.
Conclusion:
In conclusion, ETP-46464 is a promising small molecule inhibitor with potential anti-cancer activity. Its specificity for MELK and other biochemical and physiological effects make it an attractive target for further research. While there are some limitations to its use in lab experiments, the development of more potent and selective MELK inhibitors and the combination with other anti-cancer agents may enhance its efficacy.
Synthesemethoden
The synthesis of ETP-46464 involves the reaction between 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole and 2,3-dichloroquinoxaline in the presence of a base and a sulfonylating agent. The resulting product is then purified through column chromatography to obtain ETP-46464 in high purity.
Wissenschaftliche Forschungsanwendungen
ETP-46464 has been extensively studied for its potential use as an anti-cancer agent. Preclinical studies have shown that ETP-46464 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, ETP-46464 has been shown to be effective in inhibiting tumor growth in mouse models of breast and lung cancer.
Eigenschaften
IUPAC Name |
6-(2-ethylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-2-25(22,23)21-16(11-15(20-21)17-4-3-9-24-17)12-5-6-13-14(10-12)19-8-7-18-13/h3-10,16H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVVZIQXRSPXFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-(ethylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.